2-Bromo-N-[3-(isopentyloxy)phenyl]acetamide
Overview
Description
Preparation Methods
The synthesis of 2-Bromo-N-[3-(isopentyloxy)phenyl]acetamide typically involves the bromination of N-[3-(isopentyloxy)phenyl]acetamide. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as dichloromethane, under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Bromo-N-[3-(isopentyloxy)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and reducing agents like lithium aluminum hydride for reduction reactions. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
2-Bromo-N-[3-(isopentyloxy)phenyl]acetamide is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in studies involving protein interactions and biochemical pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-N-[3-(isopentyloxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in electrophilic substitution reactions, while the amide group can form hydrogen bonds with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar compounds to 2-Bromo-N-[3-(isopentyloxy)phenyl]acetamide include:
2-Bromo-N-[3-(methoxy)phenyl]acetamide: Differing by the presence of a methoxy group instead of an isopentyloxy group.
2-Bromo-N-[3-(ethoxy)phenyl]acetamide: Differing by the presence of an ethoxy group instead of an isopentyloxy group.
2-Bromo-N-[3-(propoxy)phenyl]acetamide: Differing by the presence of a propoxy group instead of an isopentyloxy group.
The uniqueness of this compound lies in its specific substituent, which can influence its reactivity and interactions in biochemical applications.
Properties
IUPAC Name |
2-bromo-N-[3-(3-methylbutoxy)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-10(2)6-7-17-12-5-3-4-11(8-12)15-13(16)9-14/h3-5,8,10H,6-7,9H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYHGGQBTKTRCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC(=C1)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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